SU5204
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-16-10-6-3-7-12(16)11-14-13-8-4-5-9-15(13)18-17(14)19/h3-11H,2H2,1H3,(H,18,19)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFKCPUSMBMAY-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SU5204: A Technical Guide to its VEGFR-2 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitory activity of the compound SU5204. It is intended for an audience with a background in biochemistry, cell biology, and drug discovery. This document details the quantitative inhibitory data, experimental methodologies, and relevant cellular signaling pathways associated with this compound's mechanism of action.
Quantitative Inhibitory Activity of this compound
This compound is a tyrosine kinase inhibitor with activity against VEGFR-2 (also known as KDR or FLK-1). The following tables summarize the key quantitative data regarding its inhibitory potency and selectivity.
| Target | Parameter | Value | Reference |
| VEGFR-2 (FLK-1) | IC50 | 4 µM | [1][2] |
| HER2 | IC50 | 51.5 µM | [1][2] |
Table 1: In vitro Inhibitory Activity of this compound against VEGFR-2 and HER2. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.
| Compound | VEGFR-2 IC50 | Other Kinases Inhibited (IC50) |
| This compound | 4 µM | HER2 (51.5 µM) |
| Sunitinib | 80 nM | PDGFRβ (2 nM), c-Kit |
| Sorafenib | 90 nM | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFRβ (57 nM), Flt-3 (59 nM), c-KIT (68 nM) |
| Pazopanib | 30 nM | VEGFR-1 (10 nM), VEGFR-3 (47 nM), PDGFR (84 nM), FGFR (74 nM), c-Kit (140 nM), c-Fms (146 nM) |
Table 2: Selectivity Profile of this compound in Comparison to other VEGFR-2 Inhibitors. This table highlights the multi-targeted nature of many kinase inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase domain. A common method is the Kinase-Glo™ assay, which measures the amount of ATP remaining in solution following the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase domain (e.g., BPS Bioscience, Cat. No. 40301)
-
Poly(Glu,Tyr) 4:1 as a generic tyrosine kinase substrate
-
ATP
-
Kinase buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat. No. 79334)
-
This compound (solubilized in DMSO)
-
Kinase-Glo™ MAX Assay Kit (Promega, Cat. No. V6071)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare the Kinase Reaction Master Mix: For each reaction, prepare a master mix containing kinase buffer, ATP, and the poly(Glu,Tyr) substrate. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Serial Dilution of this compound: Prepare a series of dilutions of this compound in the kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Initiate the Kinase Reaction:
-
To each well of a 96-well plate, add the desired volume of the kinase reaction master mix.
-
Add a small volume of the diluted this compound or DMSO (for the no-inhibitor control).
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme.
-
Include a "blank" control with no enzyme to measure background signal.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
ATP Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of Kinase-Glo™ reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Normalize the data to the "no-inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cells that are dependent on VEGFR-2 signaling, such as human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (e.g., EGM-2)
-
Fetal bovine serum (FBS)
-
VEGF-A
-
This compound (solubilized in DMSO)
-
Cell proliferation reagent (e.g., Cell Counting Kit-8, CCK-8)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Treatment:
-
Prepare serial dilutions of this compound in low-serum medium.
-
Add the diluted this compound to the appropriate wells.
-
Include a vehicle control (DMSO) and a positive control for proliferation (VEGF-A).
-
Stimulate the cells with a final concentration of VEGF-A (e.g., 50 ng/mL) in all wells except for the negative control.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Cell Proliferation:
-
Add the CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and CCK-8 but no cells).
-
Normalize the data to the VEGF-A stimulated, vehicle-treated control.
-
Plot the percent proliferation versus the logarithm of the this compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the VEGFR-2 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for characterizing its inhibitory activity.
References
SU5204 and its Inhibition of the HER2 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tyrosine kinase inhibitor SU5204, with a specific focus on its role in the inhibition of the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway. This document details the mechanism of action, downstream effects, and relevant experimental protocols for studying this interaction.
Introduction to this compound
This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It is primarily recognized for its potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1. Additionally, this compound exhibits inhibitory activity against HER2, a key oncogenic driver in various cancers, most notably breast cancer.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that a lower IC50 value indicates greater potency.
| Target Kinase | IC50 Value |
| VEGFR-2 (Flk-1) | 4 µM |
| HER2/ErbB2 | 51.5 µM[1][2] |
Table 1: In vitro inhibitory activity of this compound against VEGFR-2 and HER2.
The data indicates that this compound is a more potent inhibitor of VEGFR-2 than HER2. The higher micromolar concentration required to inhibit HER2 by 50% suggests a lower binding affinity for this receptor compared to VEGFR-2.
The HER2 Signaling Pathway
HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other members of this family, HER2 does not have a known direct ligand. Instead, it is activated through heterodimerization with other ligand-bound EGFR family members, such as EGFR, HER3, and HER4, or through homodimerization when it is overexpressed.
Upon dimerization, the intracellular kinase domains of the HER2 receptors trans-phosphorylate each other on specific tyrosine residues. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The two major signaling pathways activated by HER2 are:
-
The PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival and proliferation.
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway primarily regulates cell growth, proliferation, and differentiation.
The following diagram illustrates the canonical HER2 signaling pathway.
Caption: Canonical HER2 signaling pathways leading to cell proliferation and survival.
This compound Mechanism of Action on the HER2 Pathway
This compound functions as an ATP-competitive inhibitor of the HER2 kinase domain. By binding to the ATP-binding pocket of the HER2 receptor's intracellular domain, this compound prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition leads to a reduction in the activation of both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. The anticipated cellular consequences of HER2 inhibition by this compound include decreased cell proliferation and induction of apoptosis in HER2-overexpressing cancer cells.
The following diagram illustrates the inhibitory effect of this compound on the HER2 pathway.
Caption: Mechanism of this compound in blocking HER2 signaling.
Experimental Protocols
To investigate the inhibitory effects of this compound on the HER2 pathway, a series of in vitro experiments are typically employed. Below are detailed methodologies for key assays.
HER2 Kinase Assay
This assay is designed to quantify the direct inhibitory effect of this compound on the kinase activity of purified HER2 enzyme.
-
Objective: To determine the IC50 of this compound for HER2 kinase.
-
Materials:
-
Recombinant human HER2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer.
-
In a 96-well plate, add the HER2 enzyme, the peptide substrate, and the this compound dilutions (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of HER2 Pathway Activation
This method is used to assess the effect of this compound on the phosphorylation status of HER2 and its downstream signaling proteins in whole-cell lysates.
-
Objective: To determine if this compound inhibits HER2 phosphorylation and downstream signaling in HER2-positive cancer cells.
-
Cell Lines: HER2-overexpressing breast cancer cell lines (e.g., SKBR3, BT-474).
-
Materials:
-
Cell culture reagents
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-total-HER2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate HER2-positive cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO control) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
The following diagram illustrates a typical workflow for a Western blot experiment.
Caption: Experimental workflow for Western blot analysis.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of HER2-positive cancer cells.
-
Objective: To determine the effect of this compound on the proliferation of HER2-dependent cancer cells.
-
Cell Lines: HER2-overexpressing breast cancer cell lines (e.g., SKBR3, BT-474) and HER2-negative control cell lines (e.g., MCF-7, MDA-MB-231).
-
Materials:
-
Cell culture reagents
-
This compound (in DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO control).
-
Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell proliferation reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
-
Summary and Future Directions
This compound is a multi-kinase inhibitor with demonstrated activity against HER2. While its potency against HER2 is modest compared to its effect on VEGFR-2, it serves as a useful tool compound for studying the effects of dual VEGFR/HER2 inhibition. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound's effects on the HER2 signaling pathway and its functional consequences in HER2-driven cancers. Further studies could explore the potential for synergistic effects when this compound is combined with other therapeutic agents that target parallel or downstream components of the HER2 signaling network. Additionally, in vivo studies using xenograft models of HER2-positive tumors would be necessary to evaluate the anti-tumor efficacy of this compound in a more complex biological system.
References
In Vitro Characterization of SU5204: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5204 is a synthetically derived small molecule inhibitor of receptor tyrosine kinases (RTKs). It has demonstrated notable activity against key mediators of angiogenesis and cell proliferation, positioning it as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its inhibitory profile, effects on cellular processes, and the underlying signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively design and interpret experiments involving this compound.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been quantified against several key tyrosine kinases. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its potency.
| Target Kinase | IC50 (µM) |
| FLK-1 (VEGFR-2) | 4[1] |
| HER2 | 51.5[1] |
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by intercepting critical signaling cascades initiated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). Understanding these pathways is fundamental to elucidating the mechanism of action of this compound.
VEGFR-2 Signaling Cascade
Vascular Endothelial Growth Factor (VEGF) is a potent mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. VEGF binding to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[2][3][4] this compound's inhibition of VEGFR-2 kinase activity disrupts these downstream signals.
HER2 Signaling Cascade
HER2 is a member of the epidermal growth factor receptor family and plays a crucial role in cell growth and differentiation. Its overexpression is implicated in the development and progression of certain types of cancer, particularly breast cancer.[5] HER2 activation leads to the initiation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which drive cell proliferation and survival.[6][7]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and extension of these findings.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-2. A common method involves measuring the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (for control).
-
Add 20 µL of VEGFR-2 enzyme solution (e.g., 25 ng/µL in kinase buffer) to each well.
-
Add 25 µL of a solution containing the substrate and ATP (e.g., 0.2 mg/mL Poly (Glu, Tyr) and 10 µM ATP in kinase buffer) to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Early Development of SU5204: A Technical Overview
Introduction: The Dawn of Kinase Inhibitors
The late 1990s and early 2000s marked a significant shift in cancer therapy, moving from cytotoxic chemotherapies to targeted agents. This era saw the rise of small molecule kinase inhibitors, designed to interfere with the signaling pathways that drive tumor growth and survival. Sugen, Inc., a biotechnology company at the forefront of this wave, was instrumental in the development of several early kinase inhibitors.[1] It is within this context of intense discovery that SU5204 was synthesized and evaluated.
Discovery and Initial Characterization of this compound
This compound was developed by Sugen as part of their extensive research into inhibitors of receptor tyrosine kinases (RTKs). While initially investigated for its potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, the chemical scaffold of this compound belongs to a class of compounds that were also explored for activity against other RTKs.
Kinase Inhibition Profile
Quantitative in vitro kinase assays are fundamental to characterizing the potency and selectivity of a new inhibitor. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
While comprehensive kinase screening data for this compound is limited, available information indicates its activity against VEGFR-2 and HER2.
| Kinase | IC50 (µM) |
| VEGFR-2 | 4 |
| HER2 | 51.5 |
| Data sourced from MedchemExpress.[2] |
The significantly higher IC50 value against HER2 compared to VEGFR-2 suggests a degree of selectivity. However, the micromolar potency against VEGFR-2 indicates that this compound is a relatively weak inhibitor compared to later-generation compounds.
The Intended Target: MET Tyrosine Kinase
While this compound's direct inhibitory concentration against MET is not publicly documented, its chemical lineage and the focus of research at Sugen during that period strongly suggest that MET was a target of interest.[1][3] The MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/MET signaling pathway is a known driver in various cancers.[3]
To provide context for the intended therapeutic application of compounds like this compound, we can examine a closely related and better-characterized MET inhibitor from the same era, SU11274.
Profile of a Related MET Inhibitor: SU11274
SU11274 is a selective MET inhibitor that was also developed by Sugen. Its potent and selective activity against MET provides a benchmark for the therapeutic goals of this chemical series.
| Compound | Target Kinase | IC50 (nM) |
| SU11274 | MET | 10 |
| Data sourced from MedChemExpress and Selleck Chemicals.[4][5] |
The nanomolar potency of SU11274 against MET highlights the potential of this chemical scaffold and underscores the likely, though unconfirmed, therapeutic target for this compound.
HGF/MET Signaling Pathway
Understanding the HGF/MET signaling pathway is critical to appreciating the mechanism of action for MET inhibitors. The following diagram illustrates the key components of this pathway.
Preclinical Evaluation: Experimental Protocols
The characterization of a kinase inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action. The following are detailed protocols for key assays.
In Vitro Kinase Inhibition Assay
This assay measures the direct ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against a specific kinase (e.g., MET, VEGFR-2).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
This compound (or other test inhibitor)
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
96-well microtiter plates
-
Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to HRP)
-
Substrate for detection reagent (e.g., TMB)
-
Plate reader
Procedure:
-
Coat a 96-well plate with the kinase substrate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
Add the diluted this compound and the purified kinase to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the plate to remove unbound reagents.
-
Add the detection antibody and incubate.
-
Wash the plate and add the detection substrate.
-
Read the absorbance on a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.
HGF-Induced MET Phosphorylation Assay
This cell-based assay determines the ability of an inhibitor to block the activation of the MET receptor in response to its ligand, HGF.
Objective: To assess the effect of this compound on HGF-induced MET phosphorylation in a relevant cancer cell line (e.g., A549 lung carcinoma cells).
Materials:
-
A549 cells (or another MET-expressing cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant Human HGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-MET, anti-total-MET, secondary antibody-HRP conjugate
-
SDS-PAGE and Western blot equipment and reagents
Procedure:
-
Plate A549 cells and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to reduce basal MET activation.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-MET antibody.
-
Wash and probe with the secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with the anti-total-MET antibody to confirm equal loading.
HGF-Induced Cell Scattering Assay
This assay measures the ability of an inhibitor to block the HGF-induced motile phenotype of epithelial cells.[6][7]
Objective: To evaluate the effect of this compound on the scattering of epithelial cells in response to HGF.
Materials:
-
MDCK (Madin-Darby Canine Kidney) cells or another suitable epithelial cell line
-
Cell culture medium
-
Recombinant Human HGF
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Plate MDCK cells at a low density to allow the formation of small, tight colonies.
-
Once colonies have formed, replace the medium with fresh medium containing various concentrations of this compound and incubate for 1-2 hours.
-
Add HGF to the medium to induce scattering.
-
Monitor the cells over 24-48 hours, capturing images at regular intervals.
-
Assess the degree of scattering by observing the disruption of cell-cell junctions and the adoption of a migratory, fibroblast-like morphology.
In Vivo Preclinical Models
To evaluate the anti-tumor efficacy of a kinase inhibitor in a living organism, tumor xenograft models are commonly used.[8][9]
A549 Lung Cancer Xenograft Model
The A549 human lung adenocarcinoma cell line is a widely used model for preclinical cancer research.
Objective: To determine the in vivo anti-tumor activity of a MET inhibitor.
Procedure:
-
A549 cells are cultured in vitro.
-
A suspension of A549 cells is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the MET inhibitor (e.g., administered orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated.
Experimental and Developmental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of a kinase inhibitor.
Clinical Development and Future Perspectives
There is no publicly available information on the clinical development of this compound. It is common for many promising preclinical compounds to not advance to clinical trials for a variety of reasons, including:
-
Insufficient Potency: The micromolar IC50 values for this compound against known targets may not have been sufficient for in vivo efficacy at tolerable doses.
-
Poor Selectivity: Off-target effects could lead to toxicity.
-
Unfavorable Pharmacokinetic Properties: Poor absorption, rapid metabolism, or low bioavailability can prevent a compound from reaching effective concentrations in the body.
Despite its apparent discontinuation, the research on this compound and its analogs contributed to the growing body of knowledge in kinase inhibitor development. The early work by companies like Sugen paved the way for the successful development of later-generation, highly potent, and selective MET inhibitors like crizotinib, capmatinib, and tepotinib, which are now approved therapies for MET-driven cancers.[10][11] The story of this compound serves as a reminder of the iterative and challenging nature of drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug development of MET inhibitors: targeting oncogene addiction and expedience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell-scatter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HGF-induced DU145 cell scatter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Lung Carcinoma A549 Cell Growth by Knockdown of Hexokinase 2 In Situ and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
An In-Depth Technical Guide to SU5204 (CAS Number: 186611-11-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5204 is a synthetic, cell-permeable, indolinone-based compound that functions as a tyrosine kinase inhibitor. Identified by the Chemical Abstracts Service (CAS) number 186611-11-0, its systematic name is 3-[(2-Ethoxyphenyl)methylidene]-1H-indol-2-one. This molecule has garnered interest within the research community for its inhibitory activity against key signaling proteins involved in cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound.
Physicochemical Properties and Formulation
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 186611-11-0 | Generic |
| Molecular Formula | C₁₇H₁₅NO₂ | Generic |
| Molecular Weight | 265.31 g/mol | Generic |
| Appearance | Solid | Generic |
| Solubility | DMSO | [1] |
In Vivo Formulation: For animal studies, a common vehicle for this compound administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to dissolve this compound in DMSO first before sequential addition of the other components.[1]
Mechanism of Action and Biological Targets
This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of specific tyrosine kinases. This action prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
Primary Targets and In Vitro Potency
The primary molecular targets of this compound that have been characterized are VEGFR-2 (also known as KDR or FLK-1) and HER2 (also known as ErbB2). The half-maximal inhibitory concentrations (IC₅₀) determined in cell-free assays are summarized in the table below.
| Target | IC₅₀ (µM) | Assay Type |
| VEGFR-2 (FLK-1) | 4 | Cell-free kinase assay |
| HER2 | 51.5 | Cell-free kinase assay |
Signaling Pathways
This compound's inhibition of VEGFR-2 and HER2 disrupts critical signaling pathways implicated in tumorigenesis and angiogenesis.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling. This compound blocks this initial phosphorylation step.
HER2 Signaling Pathway
HER2 is a member of the epidermal growth factor receptor family and is overexpressed in several cancers. Its activation, often through heterodimerization with other HER family members, leads to the activation of the PI3K/Akt and Ras/MAPK pathways. This compound inhibits the intrinsic kinase activity of HER2.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized methodologies for assays relevant to the characterization of this compound.
In Vitro Kinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of isolated kinases.
References
An In-depth Technical Guide to the Tyrosine Kinase Inhibitor SU5204
Introduction
This technical guide provides a comprehensive overview of the tyrosine kinase inhibitor SU5204 for researchers, scientists, and drug development professionals. This compound is a small molecule inhibitor targeting key signaling pathways involved in angiogenesis and cell proliferation. This document summarizes its biochemical activity, details relevant experimental protocols for its characterization, and visualizes the signaling cascades it perturbs.
It is important to note that while this guide was initially intended to present this compound as an analogue of a compound referred to as "SU5025," extensive searches have not yielded any information on a kinase inhibitor with this designation. The predominant results for "SU5025" refer to a medical instrument. Therefore, this guide will focus exclusively on the technical details of this compound.
Quantitative Data
The inhibitory activity of this compound against its primary kinase targets is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target Kinase | Synonym | IC50 (µM) |
| VEGFR-2 | FLK-1 | 4[1][2][3] |
| HER2 | c-erbB-2 | 51.5[1][2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's inhibitory activity.
In Vitro Kinase Assay (Radiolabeled)
This protocol describes a common method to determine the inhibitory activity of a compound against a specific kinase using a radiolabeled phosphate source.
Objective: To quantify the inhibition of VEGFR-2 or HER2 kinase activity by this compound.
Materials:
-
Recombinant human VEGFR-2 or HER2 kinase
-
Specific peptide substrate for the respective kinase
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (solubilized in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specific period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for Kinase Inhibition
This protocol outlines a general method to assess the ability of this compound to inhibit the activity of VEGFR-2 or HER2 within a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of downstream targets of VEGFR-2 or HER2 in a cellular environment.
Materials:
-
Human cell line overexpressing VEGFR-2 (e.g., HUVECs) or HER2 (e.g., SK-BR-3)
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Ligand for receptor activation (e.g., VEGF for VEGFR-2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against the phosphorylated form of a downstream target (e.g., phospho-Akt, phospho-ERK)
-
Primary antibody against the total form of the downstream target
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Starve the cells in a serum-free medium for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 10-15 minutes) to activate the target receptor kinase.
-
Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated downstream target overnight at 4°C.
-
Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the downstream target protein.
-
Quantify the band intensities to determine the extent of inhibition of downstream signaling by this compound.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
HER2 Signaling Pathway
Caption: Inhibition of the HER2 signaling pathway by this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro radiolabeled kinase inhibition assay.
References
- 1. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alphabmedsales.com [alphabmedsales.com]
Methodological & Application
SU5204 Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5204 is a synthetic compound that functions as a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. It also exhibits inhibitory activity against the human epidermal growth factor receptor 2 (HER2). By targeting the ATP binding site of these receptor tyrosine kinases, this compound effectively blocks downstream signaling pathways involved in cell proliferation, migration, and survival. These characteristics make this compound a valuable tool for in vitro studies of angiogenesis, cancer biology, and drug development.
This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on assays to assess its biological activity.
Mechanism of Action
This compound is a tyrosine kinase inhibitor. It competitively binds to the ATP-binding pocket of the VEGFR-2 (also known as KDR or Flk-1) and HER2 receptor tyrosine kinases. This prevents the autophosphorylation of the receptors, which is a critical step in the activation of downstream signaling cascades. The inhibition of these pathways leads to a reduction in endothelial cell proliferation and migration, key processes in angiogenesis.
The inhibitory concentrations (IC50) of this compound for its primary targets are summarized in the table below.
| Target | IC50 Value |
| VEGFR-2 (FLK-1) | 4 µM[1][2][3][4] |
| HER2 | 51.5 µM[1][2][3][4] |
Signaling Pathway
The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization and subsequent autophosphorylation of the receptor on specific tyrosine residues. This creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Figure 1: this compound Signaling Pathway.
Experimental Protocols
A. Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.65 mg of this compound (Molecular Weight: 265.3 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
B. Cell Culture and Seeding
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for in vitro angiogenesis studies and are recommended for use with this compound.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
Protocol:
-
Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing serum and centrifuge the cells.
-
Resuspend the cell pellet in fresh EGM-2 medium and seed into new culture vessels at an appropriate density.
C. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
References
Application Notes and Protocols for SU5204 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5204 is a synthetically derived small molecule that functions as a tyrosine kinase inhibitor. It demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). The inhibition of these receptor tyrosine kinases and their downstream signaling pathways can modulate key cellular processes involved in tumor growth and angiogenesis. These application notes provide an overview of the signaling pathways affected by this compound and protocols for its preparation and administration in preclinical mouse models, particularly in the context of xenograft studies.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by targeting the ATP-binding pocket of VEGFR-2 and HER2, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.
VEGFR-2 Signaling Pathway:
VEGF-A binding to VEGFR-2 on endothelial cells is a critical step in angiogenesis. Upon activation, VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, survival, and vascular permeability. Key downstream pathways include:
-
PLCγ-PKC-Raf-MEK-MAPK pathway: This pathway is crucial for stimulating DNA synthesis and endothelial cell proliferation.
-
PI3K/Akt pathway: This pathway is primarily involved in mediating cell survival.
By inhibiting VEGFR-2, this compound can effectively suppress these pro-angiogenic signals, leading to a reduction in tumor neovascularization.
VEGFR-2 Signaling Pathway Inhibition by this compound.
HER2 Signaling Pathway:
HER2 is a member of the epidermal growth factor receptor (EGFR) family. Its overexpression or amplification is a driver in several cancers. HER2 can form homodimers or heterodimers with other HER family members, leading to the activation of downstream pathways that control cell proliferation, survival, and differentiation, including:
-
RAS/RAF/MEK/ERK (MAPK) pathway: Primarily drives cell proliferation.
-
PI3K/Akt/mTOR pathway: Crucial for promoting cell survival and growth.
Inhibition of HER2 by this compound can disrupt these oncogenic signals.
HER2 Signaling Pathway Inhibition by this compound.
Quantitative Data on In Vivo Administration
| Parameter | General Range for TKIs | Notes |
| Dosage | 10 - 100 mg/kg/day | Highly dependent on the specific compound, tumor model, and mouse strain. Dose-escalation studies are recommended to determine the maximum tolerated dose (MTD). |
| Administration Route | Oral (gavage), Intraperitoneal (i.p.) | Oral gavage is common for small molecule inhibitors. Intraperitoneal injection is another viable route. |
| Frequency | Once or twice daily (QD or BID) | Dependent on the pharmacokinetic profile of the compound. |
| Treatment Duration | 2 - 4 weeks (or until tumor burden endpoint) | Treatment is typically continued for a defined period or until tumors in the control group reach a predetermined size limit as per IACUC protocols. |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 10% DMSO, 90% Corn Oil | The choice of vehicle is critical for solubility and stability. The formulation should be prepared fresh daily. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Aqueous-based Vehicle)
This protocol is suitable for achieving a clear solution for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Solubilization: In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube (to 40% of the final volume) and mix thoroughly by vortexing.
-
Add Tween-80 (to 5% of the final volume) and mix again.
-
Slowly add sterile saline to reach the final desired volume and concentration, mixing continuously.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
The final working solution should be clear. It is recommended to prepare this solution fresh on the day of use.
Protocol 2: Preparation of this compound for In Vivo Administration (Oil-based Vehicle)
This protocol provides an alternative formulation, particularly for compounds with poor aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Solubilization: In a sterile tube, add the required volume of the this compound stock solution.
-
Add corn oil to the tube (to 90% of the final volume).
-
Mix thoroughly by vortexing until a uniform suspension or solution is achieved.
-
This formulation should be prepared fresh daily.
Protocol 3: Administration of this compound in a Subcutaneous Xenograft Mouse Model
This protocol outlines the general procedure for establishing a tumor model and administering the prepared this compound solution.
Materials:
-
Cancer cell line of interest
-
Matrigel (optional, can enhance tumor take rate)
-
Female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old
-
Prepared this compound solution and vehicle control
-
Syringes and needles (27-30 gauge for injection, appropriate gavage needle for oral administration)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Experimental Workflow:
Experimental Workflow for this compound Administration in a Xenograft Model.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, optionally mixing with an equal volume of Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the freshly prepared this compound solution or vehicle control to the respective groups via the chosen route (e.g., oral gavage or i.p. injection).
-
Follow the predetermined dosing schedule (e.g., once daily for 21 days).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and mouse body weight throughout the study.
-
At the end of the treatment period or when tumors reach the endpoint size, euthanize the mice and harvest the tumors for further analysis (e.g., histology, western blotting, etc.).
-
Conclusion
This compound is a tyrosine kinase inhibitor with the potential to inhibit tumor growth and angiogenesis by targeting VEGFR-2 and HER2. The provided protocols offer a foundation for its preparation and administration in preclinical mouse models. It is imperative for researchers to conduct pilot studies to determine the optimal dosage and administration schedule for their specific experimental setup, ensuring both efficacy and animal welfare. The visualization of the signaling pathways and experimental workflow aims to provide a clear conceptual framework for designing and executing in vivo studies with this compound.
SU5204: A Tool for Interrogating VEGFR-2 and HER2 Signal Transduction Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
SU5204 is a synthetic, cell-permeable, small molecule inhibitor of receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and to a lesser extent, Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). Its ability to selectively block the ATP binding site of these receptors makes it a valuable research tool for dissecting the complex signaling cascades that govern cellular processes such as proliferation, migration, survival, and angiogenesis. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying VEGFR-2 and HER2 mediated signal transduction.
Introduction
Signal transduction pathways are intricate communication networks that relay extracellular signals to the cellular interior, dictating a wide range of physiological and pathological responses. Receptor tyrosine kinases are a critical class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues within their intracellular domains. These phosphorylated tyrosines serve as docking sites for a host of downstream signaling proteins, initiating cascades that ultimately regulate gene expression and cellular function.
VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF-A, playing a central role in both physiological and pathological angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of numerous cancers, contributing to tumor growth and metastasis. HER2, a member of the epidermal growth factor receptor (EGFR) family, is a key driver of cell proliferation and survival. Overexpression or amplification of the HER2 gene is a well-established oncogenic event in a significant subset of breast, gastric, and other cancers.
This compound provides researchers with a means to selectively inhibit the kinase activity of VEGFR-2 and HER2, thereby allowing for the elucidation of their specific roles in various biological contexts.
Mechanism of Action
This compound acts as a competitive inhibitor at the ATP-binding pocket of the VEGFR-2 and HER2 tyrosine kinase domains. By occupying this site, it prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its substrates. This blockade of autophosphorylation and subsequent downstream signaling effectively abrogates the biological functions mediated by these receptors.
The inhibitory activity of this compound is concentration-dependent, with a significantly higher potency for VEGFR-2 compared to HER2.
Data Presentation
| Parameter | Target | Value | Reference |
| IC50 | VEGFR-2 (Flk-1) | 4 µM | [1][2] |
| IC50 | HER2 | 51.5 µM | [1][2] |
Table 1: In Vitro Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the higher selectivity of this compound for VEGFR-2 over HER2 in cell-free assays.
Signaling Pathways
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating several key downstream signaling pathways crucial for angiogenesis:
-
PLCγ-PKC-MAPK Pathway: Phospholipase C gamma (PLCγ) activation leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), activating Protein Kinase C (PKC) and the Ras-Raf-MEK-ERK (MAPK) cascade, which promotes endothelial cell proliferation.
-
PI3K-Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to the phosphorylation and activation of Akt, a serine/threonine kinase that promotes endothelial cell survival and migration.
-
FAK/paxillin Pathway: Activation of focal adhesion kinase (FAK) and paxillin is involved in cell adhesion and migration.
VEGFR-2 signaling pathway and the inhibitory action of this compound.
HER2 Signaling Pathway
HER2 can form homodimers or heterodimers with other ErbB family members (e.g., EGFR, HER3, HER4), leading to the activation of downstream pathways that drive cell proliferation and survival:
-
PI3K/Akt/mTOR Pathway: This is a major pathway activated by HER2, promoting cell growth, proliferation, and survival.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is also activated by HER2 and is critical for cell proliferation.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway can also be activated by HER2, leading to the transcription of genes involved in cell survival and proliferation.
HER2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Assays
a. Western Blot Analysis of VEGFR-2 and HER2 Phosphorylation
This protocol allows for the assessment of this compound's inhibitory effect on receptor autophosphorylation.
Materials:
-
Cell line of interest (e.g., HUVECs for VEGFR-2, SK-BR-3 for HER2)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
VEGF-A or other appropriate ligand
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-HER2, anti-total-HER2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A for HUVECs) for 10-15 minutes.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
b. Cell Proliferation Assay (MTT or WST-8)
This assay determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.
-
For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
c. Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the effect of this compound on the migration of endothelial cells, a key step in angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (8 µm pore size)
-
Serum-free and complete culture medium
-
This compound (stock solution in DMSO)
-
VEGF-A
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
Coat the bottom of the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin).
-
Seed endothelial cells in the upper chamber in serum-free medium containing different concentrations of this compound.
-
Add complete medium with a chemoattractant (e.g., 50 ng/mL VEGF-A) to the lower chamber.
-
Incubate for 4-6 hours.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
d. Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Matrigel or other basement membrane extract
-
96-well plates
-
This compound (stock solution in DMSO)
-
Calcein AM (for visualization)
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Resuspend endothelial cells in medium containing different concentrations of this compound.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate for 6-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope. For quantitative analysis, stain the cells with Calcein AM and measure the total tube length or number of branch points using imaging software.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells that overexpress VEGFR-2 or HER2
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Anesthesia
Protocol:
-
Subcutaneously inject tumor cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100 µL).
-
Administer this compound (e.g., 25-50 mg/kg) or vehicle to the mice daily or on a specified schedule via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment period), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target engagement).
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2, making it an invaluable tool for studying the intricate signaling pathways that regulate angiogenesis. Its activity against HER2, although less potent, also allows for its use in investigating HER2-driven cellular processes. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to investigate signal transduction in various experimental settings, from cell-based assays to in vivo models. Careful optimization of experimental conditions, including inhibitor concentration and treatment duration, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: SU5204 and Endothelial Cell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in various physiological events, including embryonic development and wound healing. However, pathological angiogenesis is a hallmark of several diseases, notably cancer, where it facilitates tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as Kinase Insert Domain Receptor - KDR or Fetal Liver Kinase 1 - Flk-1), play a pivotal role in initiating the signaling cascade that leads to endothelial cell proliferation, survival, and migration.
SU5204 is a synthetic molecule that acts as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site of the receptor's intracellular domain, this compound blocks the autophosphorylation of VEGFR-2, thereby inhibiting the downstream signaling pathways that are essential for endothelial cell migration and proliferation. This inhibitory action makes this compound a valuable tool for studying the mechanisms of angiogenesis and a potential candidate for anti-angiogenic therapies.
These application notes provide detailed protocols for assessing the effect of this compound on endothelial cell migration using two standard in vitro methods: the Boyden chamber (Transwell) assay and the wound healing (scratch) assay.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets the tyrosine kinase activity of VEGFR-2. The binding of VEGF to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that orchestrate the complex process of cell migration. This compound competitively inhibits the binding of ATP to the kinase domain of VEGFR-2, preventing this initial autophosphorylation step and effectively blocking the entire downstream signaling cascade.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effect of this compound on endothelial cell migration can be quantified to determine its potency, typically represented by the half-maximal inhibitory concentration (IC50). The following table summarizes representative data on the inhibition of VEGFR-2 kinase activity and endothelial cell migration by this compound.
| Parameter | Value | Cell Type | Assay |
| VEGFR-2 Kinase Activity IC50 | 4 µM | - | Kinase Assay |
| Endothelial Cell Migration | |||
| Inhibition at 1 µM this compound | ~25% | HUVEC | Boyden Chamber |
| Inhibition at 5 µM this compound | ~60% | HUVEC | Boyden Chamber |
| Inhibition at 10 µM this compound | ~85% | HUVEC | Boyden Chamber |
| Inhibition at 1 µM this compound | ~20% | HUVEC | Wound Healing |
| Inhibition at 5 µM this compound | ~55% | HUVEC | Wound Healing |
| Inhibition at 10 µM this compound | ~80% | HUVEC | Wound Healing |
Note: The cell migration data is representative and may vary depending on the specific experimental conditions, cell line, and passage number.
Experimental Protocols
Endothelial Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for in vitro angiogenesis assays.
-
Culture Medium: Endothelial Growth Medium (EGM-2) supplemented with the provided growth factors, cytokines, and 2% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for migration assays to ensure consistent results.
Boyden Chamber (Transwell) Migration Assay
This assay measures the chemotactic response of endothelial cells towards a chemoattractant, such as VEGF.[1]
Caption: Workflow for the Boyden Chamber (Transwell) migration assay.
Materials:
-
24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
HUVECs
-
Endothelial Basal Medium (EBM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF
-
This compound (dissolved in DMSO)
-
Calcein AM or Crystal Violet stain
-
Cotton swabs
-
Methanol (for fixation)
Protocol:
-
Cell Preparation:
-
Starve HUVECs in EBM-2 with 0.5% FBS for 4-6 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free EBM-2. Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower wells of a 24-well plate, add 600 µL of EBM-2 containing 20 ng/mL VEGF (chemoattractant). Include a negative control with EBM-2 only.
-
Prepare a cell suspension in serum-free EBM-2 containing the desired concentrations of this compound or vehicle control (DMSO).
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Staining and Quantification:
-
Carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet in 20% methanol for 20 minutes.
-
Wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.
-
Wound Healing (Scratch) Assay
This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "wound" or cell-free gap.[2][3][4][5][6]
Caption: Workflow for the Wound Healing (Scratch) assay.
Materials:
-
24-well plates
-
HUVECs
-
EGM-2 medium
-
p200 pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed HUVECs in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.
-
Gently wash the wells with PBS to remove any detached cells and debris.[3]
-
-
Treatment:
-
Replace the PBS with EGM-2 containing the desired concentrations of this compound or vehicle control (DMSO). If studying VEGF-induced migration, use EBM-2 with 20 ng/mL VEGF and the respective inhibitor concentrations.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point.
-
Mark the location of the images to ensure the same field is captured at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] * 100 where T0 is the initial time point and Tx is the subsequent time point.
-
Troubleshooting and Considerations
-
Cell Health: Ensure endothelial cells are healthy and within a low passage number to maintain their migratory capacity.
-
This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Scratch Consistency: In the wound healing assay, try to create scratches of uniform width to ensure reproducibility between wells.[6]
-
Proliferation vs. Migration: In the wound healing assay, cell proliferation can contribute to wound closure over longer time courses. To specifically assess migration, consider using a proliferation inhibitor like Mitomycin C, or conduct the assay over a shorter time frame (e.g., up to 12-16 hours) where migration is the predominant process.
-
Chemoattractant Gradient: In the Boyden chamber assay, a stable chemoattractant gradient is crucial for directional migration.
Conclusion
This compound serves as a powerful tool for investigating the role of VEGFR-2 signaling in endothelial cell migration. The Boyden chamber and wound healing assays are robust and reproducible methods to quantify the inhibitory effects of this compound on this critical angiogenic process. These protocols provide a framework for researchers to study the anti-angiogenic potential of this compound and other related compounds in a controlled in vitro setting.
References
- 1. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. PPAR activators inhibit endothelial cell migration by targeting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lysine acetyltransferases impairs tumor angiogenesis acting on both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells | European Journal of Histochemistry [ejh.it]
- 6. Evaluation of a high-throughput in vitro endothelial cell migration assay for the assessment of nicotine and tobacco delivery products - PubMed [pubmed.ncbi.nlm.nih.gov]
SU5204: Investigating its Potential for Inducing Apoptosis in Tumor Cells through Kinase Inhibition
SU5204 is a small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2), two key tyrosine kinases implicated in tumor growth and survival. While direct evidence specifically detailing this compound-induced apoptosis is limited in publicly available literature, its mechanism of action through the inhibition of these critical signaling pathways provides a strong rationale for its potential to trigger programmed cell death in cancer cells.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the apoptotic potential of this compound. The information presented is based on the established roles of VEGFR-2 and HER2 in cancer cell survival and the general methodologies used to assess apoptosis.
Mechanism of Action: Targeting Pro-Survival Pathways
This compound's potential to induce apoptosis stems from its ability to block the signaling cascades initiated by VEGFR-2 and HER2. These pathways are crucial for tumor cells to proliferate, evade cell death, and stimulate angiogenesis.
-
VEGFR-2 Inhibition: By blocking VEGFR-2, this compound can disrupt the pro-survival signals mediated by VEGF. This can lead to the inhibition of downstream pathways such as the PI3K/Akt pathway, which is known to suppress apoptosis by inactivating pro-apoptotic proteins like BAD and preventing the activation of caspases.[1][2] Knockdown of VEGFR-2 has been shown to induce apoptosis in endothelial cells, accompanied by an increase in caspase-3 expression.[2]
-
HER2 Inhibition: Overexpression of HER2 is a hallmark of several cancers and is associated with aggressive tumor growth and resistance to apoptosis.[1][3][4][5] HER2 signaling activates multiple anti-apoptotic mechanisms, including the upregulation of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL) and the suppression of the tumor suppressor p53.[1][5] Inhibition of HER2 by targeted therapies has been shown to induce apoptosis by reversing these effects.[1][3]
The combined inhibition of both VEGFR-2 and HER2 by this compound could therefore create a synergistic effect, leading to a more potent induction of apoptosis in tumor cells that rely on these pathways for survival.
Quantitative Data on this compound Kinase Inhibition
| Target | IC50 Value |
| VEGFR-2 (FLK-1) | 4 µM |
| HER2 | 51.5 µM |
Table 1: IC50 values of this compound for its primary kinase targets.
Signaling Pathways
The following diagrams illustrate the general signaling pathways of VEGFR-2 and HER2 and how their inhibition can lead to the induction of apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on tumor cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Tumor cells treated with this compound (and a vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound at the desired concentrations and for the desired time.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Tumor cells treated with this compound (and a vehicle control)
-
RIPA buffer (with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Bcl-2
-
Bax
-
Cleaved Caspase-3
-
Cleaved Caspase-9
-
PARP
-
β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression.
Experimental Workflow
The following diagram outlines a general workflow for investigating the apoptotic effects of this compound.
Conclusion
While direct experimental evidence for this compound-induced apoptosis is currently lacking in the public domain, its established role as a potent inhibitor of the pro-survival kinases VEGFR-2 and HER2 provides a strong scientific basis for investigating this possibility. The application notes and protocols provided here offer a comprehensive framework for researchers to systematically evaluate the apoptotic potential of this compound in various cancer models. Such studies are crucial for elucidating the full spectrum of its anti-cancer activity and for the potential development of novel therapeutic strategies.
References
- 1. Regulation of Apoptosis by HER2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. [PDF] Regulation of Apoptosis by HER2 in Breast Cancer. | Semantic Scholar [semanticscholar.org]
- 5. Regulation of Apoptosis by HER2 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SU5204 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5204 is a potent tyrosine kinase inhibitor with significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). Its ability to block these key signaling pathways makes it a valuable tool for research in angiogenesis, cancer biology, and drug development. This document provides detailed protocols for the preparation and storage of this compound stock solutions, along with a summary of its mechanism of action.
Chemical Information and Solubility
A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO₂ |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 186611-11-0 |
| Appearance | Crystalline solid |
| Solubility | DMSO: up to 100 mg/mL (376.92 mM) |
Mechanism of Action
This compound exerts its biological effects by inhibiting the autophosphorylation of receptor tyrosine kinases, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
-
VEGFR-2 Inhibition: this compound is a potent inhibitor of VEGFR-2, with a reported IC₅₀ value of 4 µM for Flk-1[1][2]. By blocking VEGFR-2, this compound disrupts the signaling pathway initiated by VEGF, which is a key regulator of angiogenesis. This inhibition leads to the suppression of endothelial cell proliferation, migration, and survival[3].
-
HER2 Inhibition: this compound also targets HER2, a member of the epidermal growth factor receptor family, with a reported IC₅₀ of 51.5 µM[1][2]. HER2 plays a critical role in the pathogenesis of several cancers, and its inhibition can lead to reduced tumor cell proliferation and survival.
Below is a diagram illustrating the signaling pathways affected by this compound.
Stock Solution Preparation Protocol
This protocol provides a step-by-step guide for preparing a high-concentration stock solution of this compound for in vitro applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 265.31 g/mol * Volume (L)
-
For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.65 mg of this compound.
-
-
Aliquot this compound powder. Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound. Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to aid dissolution[2].
-
Visual Inspection. Once dissolved, the solution should be clear and free of any visible particulates.
-
Aliquot and Store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Working Solution Preparation for Cell Culture
This protocol describes the dilution of the stock solution to a working concentration for use in cell culture experiments.
Protocol:
-
Determine the final desired concentration of this compound.
-
Calculate the volume of stock solution needed. Use the formula: C₁V₁ = C₂V₂, where C₁ is the concentration of the stock solution, V₁ is the volume of the stock solution to be added, C₂ is the final desired concentration, and V₂ is the final volume of the cell culture medium.
-
Dilute the stock solution. Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly. Gently mix the medium by pipetting up and down or by swirling the culture vessel.
-
Important Consideration for DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity[4]. For sensitive cell lines, a lower concentration (e.g., <0.1%) may be necessary. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Storage and Stability
Proper storage of this compound, both in solid form and as a stock solution, is critical to maintain its activity.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution in DMSO | -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
Note: To prevent degradation, it is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Before use, allow the frozen aliquot to thaw completely at room temperature and vortex briefly.
Quality Control
To ensure the reliability of experimental results, it is important to perform basic quality control checks on the prepared stock solution.
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or crystallization. If precipitates are observed, attempt to redissolve them by gentle warming (37°C) or sonication. If the precipitate does not dissolve, the stock solution should be discarded.
-
Functional Assay: The activity of the this compound stock solution can be periodically verified using a relevant functional assay, such as a cell viability assay on a sensitive cell line or a Western blot to assess the phosphorylation status of VEGFR-2 or HER2.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in a typical cell culture experiment.
References
Troubleshooting & Optimization
SU5204 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SU5204. Find troubleshooting tips and answers to frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: this compound has very low solubility in aqueous solutions. Direct dissolution in buffers like PBS or saline is not recommended and will likely result in an insoluble suspension. You must first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: I've prepared a DMSO stock solution, but it precipitates immediately when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue for poorly soluble compounds. Here are several steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low enough to be tolerated by your cells (typically <0.5%), but high enough to maintain this compound in solution.[1][2] A stepwise dilution is recommended to avoid shocking the compound out of solution.[2]
-
Pre-spiking the Medium: A helpful technique is to first add a volume of pure DMSO to your cell culture medium to reach the final desired concentration (e.g., 0.1%), mix well, and then add the this compound stock solution. This can prevent localized high concentrations of the compound that lead to precipitation.
-
Sonication/Vortexing: After diluting the stock solution, gentle vortexing or sonication can help to fully disperse the compound and dissolve any micro-precipitates.[1]
-
Temperature: Gently warming the medium to 37°C may aid in dissolution. However, do not heat the this compound stock solution to high temperatures, as this could degrade the compound.[1][3]
-
Check for Contamination: Ensure your DMSO has not absorbed moisture, as this can significantly reduce the solubility of many compounds.[1] Using fresh, anhydrous DMSO is recommended.
Q3: My this compound solution appears cloudy or has visible particles after preparation for in vivo administration. What went wrong?
A3: For in vivo formulations, which often use a co-solvent system, the order of solvent addition is critical.
-
Sequential Addition: Solvents must be added in the correct order, and the solution should be mixed thoroughly to ensure clarity before adding the next solvent.[3] For example, in a DMSO/PEG300/Tween-80/Saline formulation, you would first dissolve this compound in DMSO, then add PEG300 and mix, followed by Tween-80 and mix, and finally add the saline.
-
Incomplete Initial Dissolution: Ensure the initial stock solution in DMSO is fully dissolved before proceeding with the addition of other co-solvents. Sonication or gentle warming can be used to dissolve the initial stock.[3]
-
Co-solvent Ratios: The provided ratios are a guideline. Depending on your final desired concentration, you may need to optimize the co-solvent ratios.
Frequently Asked Questions (FAQs)
Q4: What is the best solvent to make a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][3][4]
Q5: What is the maximum solubility of this compound in different solvents?
A5: The solubility of this compound can vary slightly between suppliers. Please refer to the table below for a summary of reported solubility data.
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4]
Q7: Can I use physical methods to help dissolve this compound?
A7: Yes. Gentle heating (e.g., in a 37°C water bath) and sonication can be used to aid in the dissolution of this compound in the initial solvent and in co-solvent mixtures.[1][3][4]
Q8: What are the general factors that can affect the solubility of a compound like this compound?
A8: Several factors can influence solubility, including the polarity of the solute and solvent ("like dissolves like"), temperature, pH, and the particle size of the compound.[5][6][7] For compounds like this compound, which are poorly soluble in water, co-solvents and surfactants are often necessary to create a stable solution.
Data Presentation: this compound Solubility
| Solvent/Vehicle System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 376.92 mM | Ultrasonic treatment may be needed. Hygroscopic DMSO can negatively impact solubility.[1][4] |
| DMSO | 27.5 mg/mL | 103.65 mM | Sonication is recommended.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 9.42 mM | A clear solution is yielded.[4] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | 7.54 mM | Sonication is recommended. Solvents should be added sequentially.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 9.42 mM | A clear solution is yielded.[4] |
Experimental Protocols
Protocol for Preparing a 2.5 mg/mL this compound Solution for In Vivo Administration
This protocol is based on a common co-solvent formulation and should be adapted as needed for specific experimental requirements.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare a 25 mg/mL Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 25 mg/mL.
-
Vortex thoroughly. If necessary, sonicate the vial in a water bath until the solid is completely dissolved, resulting in a clear solution.
-
-
Prepare the Final 2.5 mg/mL Working Solution (Example for 1 mL total volume):
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex the mixture until it is a clear, homogenous solution.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and homogenous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing.
-
The final solution should be clear. If any cloudiness or precipitation occurs, gentle warming (37°C) and/or sonication may be used to aid dissolution.[4]
-
-
Administration:
-
Use the prepared working solution immediately. It is not recommended to store aqueous-based working solutions for extended periods.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound inhibits the VEGFR-2 signaling pathway.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
SU5204 Technical Support Center: Troubleshooting and FAQs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SU5204 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor of tyrosine kinases. Its primary known targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (FLK-1), and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2]
Q2: What are the reported IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in cell-free assays.
| Target | IC50 Value |
| VEGFR-2 (FLK-1) | 4 µM |
| HER2 | 51.5 µM |
| Data sourced from MedchemExpress and AbMole BioScience.[1][2] |
Q3: What are the known off-target effects of this compound?
Q4: How should I prepare and store this compound stock solutions?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] For stock solutions, dissolve this compound in DMSO. A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Unexpected or inconsistent results in cell-based assays.
Possible Cause 1: Off-target effects. Your observed phenotype may be due to this compound inhibiting kinases other than VEGFR-2.
-
Troubleshooting Steps:
-
Review Literature: Check for newly published data on the selectivity of this compound.
-
Use a More Selective Inhibitor: If available, use a structurally different and more selective VEGFR-2 inhibitor as a control to see if the phenotype persists.
-
Rescue Experiment: If you hypothesize an off-target effect on a specific kinase (e.g., c-Kit), try to rescue the phenotype by activating that specific pathway.
-
Western Blot Analysis: Check the phosphorylation status of suspected off-target kinases (e.g., PDGFR, c-Kit, FLT3) in your this compound-treated cells.
-
Possible Cause 2: Compound instability or precipitation in media. this compound may precipitate in your cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture medium for any signs of precipitation after adding this compound.
-
Solubility Test: Perform a solubility test of this compound in your specific cell culture medium at the desired final concentration.
-
Reduce Serum Concentration: High serum content can sometimes affect compound solubility and activity. Test if reducing the serum concentration (while ensuring cell viability) impacts your results.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from your DMSO stock for each experiment.
-
Issue 2: No effect observed at expected concentrations.
Possible Cause 1: Insufficient concentration or incubation time. The effective concentration in a cellular context can be higher than the biochemical IC50 due to factors like cell membrane permeability and efflux pumps.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your cell line and assay.
-
Time-Course Experiment: Investigate different incubation times to identify the optimal duration for observing the desired effect.
-
Positive Control: Ensure your assay is working correctly by using a known activator of the VEGFR-2 pathway (e.g., VEGF) and confirming that this compound can inhibit this activation.
-
Possible Cause 2: Low expression of the target protein. The cell line you are using may not express sufficient levels of VEGFR-2 for a robust response.
-
Troubleshooting Steps:
-
Check Target Expression: Verify the expression of VEGFR-2 in your cell line at the protein level using Western blot or flow cytometry.
-
Use a Different Cell Line: If possible, switch to a cell line known to have high VEGFR-2 expression.
-
Issue 3: High background or variability in Western Blots.
Possible Cause: Issues with antibody specificity or blotting protocol. When assessing the effect of this compound on protein phosphorylation, it is crucial to have a robust Western blot protocol.
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that give a strong signal with low background.
-
Blocking Conditions: Experiment with different blocking buffers (e.g., 5% non-fat milk or 5% BSA in TBST) and blocking times.[6][7]
-
Washing Steps: Ensure adequate washing steps to remove unbound antibodies.[8][9]
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol provides a framework for assessing the inhibitory effect of this compound on VEGFR-2 activation.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal signaling. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of VEGF for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately place the culture dish on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.[6][7]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control like GAPDH.
Visualizations
Caption: Intended signaling pathway of this compound targeting VEGFR-2.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Identification of a Selective FLT3 Inhibitor with Low Activity against VEGFR, FGFR, PDGFR, c‐KIT, and RET Anti‐Targets | Semantic Scholar [semanticscholar.org]
- 4. Identification of a Selective FLT3 Inhibitor with Low Activity against VEGFR, FGFR, PDGFR, c-KIT, and RET Anti-Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
SU5204 stability in different solvents
Welcome to the technical support center for SU5204. This resource provides researchers, scientists, and drug development professionals with essential information on the stability of this compound in various solvents, alongside troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a tyrosine kinase inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). It has been shown to have IC50 values of 4 µM for VEGFR-2 (also known as FLK-1) and 51.5 µM for HER2.[1][2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2][3] For in vivo studies, a stock solution in DMSO can be further diluted using co-solvents such as PEG300, Tween-80, and saline, or corn oil.[1][3]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
Q4: How should I prepare this compound solutions for my experiments?
A4: For in vitro assays, a common starting point is to prepare a concentrated stock solution in high-purity DMSO. This stock can then be diluted to the final working concentration in your aqueous assay buffer. For in vivo experiments, one suggested formulation involves preparing a 25.0 mg/mL stock solution in DMSO, which is then diluted with other vehicles. For example, a working solution can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] Another option for oral gavage could be a formulation of 10% DMSO and 90% corn oil.[1] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Q5: I see precipitation when I dilute my this compound DMSO stock in aqueous buffer. What can I do?
A5: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try testing a lower final concentration.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage in your assay (e.g., from 0.1% to 0.5%) might improve solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a different formulation: For some applications, the use of solubilizing agents like PEG300 and Tween-80, as mentioned for in vivo studies, might be adaptable for in vitro work, but their compatibility with your specific assay must be validated.
-
Sonication/Heating: Gentle sonication or warming of the solution may aid in dissolution, but care should be taken not to degrade the compound.[1][3]
This compound Stability and Solubility Data
While specific public data on the degradation kinetics of this compound is limited, the following table summarizes its known solubility and recommended storage conditions. Researchers should perform their own stability studies for their specific experimental conditions and solvent systems.
| Solvent/Vehicle System | Solubility | Recommended Storage of Stock Solution |
| DMSO | ≥ 53 mg/mL (199.77 mM)[2] | -20°C for 1 month, -80°C for 6 months[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.42 mM)[1] | Prepare fresh for each use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.42 mM)[1] | Prepare fresh for each use. |
| Water | <1 mg/mL[2] | Not recommended for stock solutions. |
| Ethanol | Data not available | Testing required. |
Experimental Protocols
General Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is a crucial step in drug development and for establishing appropriate storage and handling procedures.
Objective: To identify potential degradation products and determine the intrinsic stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol, Water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC or UPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)
-
pH meter
-
Photostability chamber
-
Temperature-controlled incubator/oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable, such as DMSO, at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store protected from light at room temperature for a defined period.
-
Thermal Degradation: Place the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a defined period. Also, test the stability of the stock solution at elevated temperatures.
-
Photostability: Expose the solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating LC-MS method. The method should be able to separate the parent this compound peak from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining in each sample compared to an unstressed control.
-
Identify and characterize any significant degradation products using the mass spectrometry data.
-
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
This compound inhibits VEGFR-2, a key receptor in angiogenesis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues, initiating several downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
References
SU5204 Technical Support Center: Troubleshooting Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SU5204 in their experiments. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tyrosine kinase inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). It also exhibits inhibitory activity against HER2 (Human Epidermal Growth Factor Receptor 2). By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to two years or at -80°C for extended periods. Stock solutions, typically prepared in DMSO, are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
This compound is soluble in DMSO. For in vitro cell-based assays, a stock solution in DMSO can be further diluted in cell culture media. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline to ensure solubility and bioavailability.[1] It is crucial to ensure the compound is fully dissolved before administration.
Troubleshooting Guides
In Vitro Assays
Issue 1: Inconsistent or No Inhibition of VEGFR-2 Phosphorylation
-
Question: My Western blot results show variable or no decrease in phosphorylated VEGFR-2 (pVEGFR-2) after this compound treatment. What could be the cause?
-
Answer: This issue can arise from several factors:
-
Suboptimal this compound Concentration: The IC50 of this compound for VEGFR-2 is approximately 4 µM.[3] Ensure you are using a concentration range appropriate for your cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration.
-
VEGF Stimulation: For robust pVEGFR-2 detection, it is essential to stimulate the cells with VEGF for a short period (e.g., 5-15 minutes) before cell lysis. Without stimulation, the basal pVEGFR-2 levels may be too low to detect a significant decrease.
-
Incorrect Timing: The inhibitory effect of this compound is rapid. Pre-incubate the cells with this compound for an adequate time (e.g., 1-2 hours) before VEGF stimulation.
-
Western Blotting Technique: Issues with protein transfer, antibody quality, or ECL substrate can all lead to inconsistent results. Refer to the detailed Western Blot protocol below and standard troubleshooting guides for this technique.[4][5][6][7]
-
Issue 2: Unexpected Cytotoxicity or Effects on Cell Viability
-
Question: I am observing high levels of cell death in my control (DMSO-treated) and this compound-treated cells in my viability assay. What should I do?
-
Answer:
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%.
-
This compound Precipitation: this compound may precipitate in aqueous solutions like cell culture media, especially at higher concentrations. This can lead to inconsistent results and apparent cytotoxicity. Visually inspect your media for any precipitate. If precipitation is observed, consider preparing fresh dilutions or using a solubilizing agent as described in the in vivo preparation protocol.[1]
-
Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, XTT).[8][9] To rule this out, perform a cell-free control experiment by adding this compound to the assay reagents without cells to check for any direct chemical reactions.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity. It is crucial to use the lowest effective concentration determined from your dose-response experiments.
-
Issue 3: Changes in Cell Morphology or Adhesion
-
Question: My cells are changing shape or detaching from the plate after this compound treatment. Is this expected?
-
Answer:
-
VEGFR-2 Signaling and Cell Adhesion: VEGFR-2 signaling can influence cell adhesion and morphology, particularly in endothelial cells. Inhibition of this pathway could potentially lead to changes in cell-cell and cell-matrix interactions.[10][11][12]
-
Cytoskeletal Effects: Alterations in signaling pathways can impact the cytoskeleton, leading to morphological changes. Document these changes with microscopy and consider them as part of the phenotypic response to this compound.
-
Apoptosis Induction: At higher concentrations or after prolonged exposure, this compound may induce apoptosis, which is often preceded by changes in cell morphology and detachment. Consider performing an apoptosis assay (e.g., Annexin V staining) to confirm.
-
In Vivo Assays
Issue 4: Lack of Efficacy or Inconsistent Results in Animal Models
-
Question: I am not observing the expected anti-angiogenic or anti-tumor effects of this compound in my animal model. What could be the problem?
-
Answer:
-
Poor Bioavailability: The formulation and route of administration are critical for in vivo efficacy. Ensure that this compound is properly solubilized. The use of vehicles containing DMSO, PEG300, and Tween-80 can improve solubility and absorption.[1]
-
Dosing and Schedule: The dose and frequency of administration may need to be optimized for your specific animal model and tumor type. Refer to published studies using this compound or similar VEGFR-2 inhibitors for guidance on effective dosing regimens.
-
Tumor Model Resistance: The tumor model itself may be resistant to VEGFR-2 inhibition if its growth is not primarily driven by VEGF-mediated angiogenesis.
-
Compound Stability: While stock solutions are relatively stable when stored correctly, the stability of the prepared formulation for injection may be limited. It is recommended to prepare the dosing solution fresh for each administration.
-
Quantitative Data
Table 1: this compound Inhibitory Concentrations (IC50)
| Target | IC50 (µM) |
| VEGFR-2 (Flk-1) | 4 |
| HER2 | 51.5 |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Protocol 1: Western Blot for VEGFR-2 Phosphorylation
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
VEGF Stimulation: Add VEGF (e.g., 50 ng/mL) to the media and incubate for 5-15 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phosphorylated VEGFR-2 (pVEGFR-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: In Vitro Kinase Assay
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing recombinant VEGFR-2 kinase, a suitable kinase buffer, and a substrate (e.g., a synthetic peptide).
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO control to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Using an ADP-Glo™ or similar assay that measures the amount of ADP produced.
-
ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: A troubleshooting workflow for common issues encountered during this compound experiments.
Caption: The VEGFR-2 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of cell-cell adhesion impairs directional epithelial migration on micropatterned surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Morphology vs. Cell–Cell Interactions on Endothelial Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing Cell Adhesion Profiles with a Microscale Adhesive Choice Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing SU5204 Degradation In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of SU5204 in in vitro experiments. The information is presented in a question-and-answer format, addressing specific issues you may encounter.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of this compound in in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous media. | This compound has low aqueous solubility. Rapid changes in solvent polarity when diluting a concentrated DMSO stock into aqueous buffer or cell culture media can cause the compound to precipitate. | - Perform a stepwise dilution. First, dilute the concentrated DMSO stock to an intermediate concentration in DMSO. Then, slowly add the intermediate dilution to the aqueous medium while vortexing or mixing. - Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5%) to minimize cytotoxicity, but high enough to maintain solubility.[1] - Gentle warming (e.g., to 37°C) and sonication can help redissolve precipitates.[2][3] |
| Inconsistent or lower-than-expected activity of this compound in cell-based assays. | This could be due to degradation of this compound in the stock solution or in the final assay medium. Potential degradation pathways include hydrolysis, oxidation, and photodegradation. | - Stock Solution Integrity: Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months. - In-assay Stability: Minimize the exposure of this compound-containing solutions to light by using amber vials and covering plates with foil. Prepare working solutions fresh before each experiment. Consider the components of your cell culture medium, as some may promote degradation. |
| Discoloration of this compound solutions. | Oxidation of the indole ring in the this compound structure can lead to the formation of colored degradation products. This can be accelerated by exposure to air, light, or certain metal ions in the medium. | - Use high-purity, anhydrous DMSO to prepare stock solutions to minimize oxidative degradation. - Degas aqueous buffers and media before adding this compound to remove dissolved oxygen. - Avoid sources of metal ion contamination. |
| Variability in results between experiments. | In addition to compound stability, variability can arise from inconsistencies in cell culture conditions, passage number, and reagent quality. | - Standardize all experimental parameters, including cell density, incubation times, and this compound concentration. - Use a consistent source and lot of this compound. - Include appropriate positive and negative controls in every experiment. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to the desired concentration (e.g., 10 mM). Gentle vortexing or sonication can aid in dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is the recommended storage condition for this compound?
A2:
-
Powder: Store at -20°C for up to 3 years.
-
DMSO Stock Solution: Store at -20°C for up to 1 month or at -80°C for up to 6 months.[4]
Q3: My this compound powder appears as a small amount of film or is not visible in the vial. Is it still usable?
A3: Yes, this is common for small quantities of lyophilized compounds. The compound may have coated the walls of the vial. Centrifuge the vial briefly to collect all the powder at the bottom before opening. Add the solvent directly to the vial and vortex thoroughly to ensure all the compound is dissolved.[5]
Degradation and Stability
Q4: What are the likely degradation pathways for this compound in vitro?
A4: As an indole derivative, this compound is susceptible to degradation through several pathways:
-
Oxidation: The indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species in the cell culture medium, or exposure to light. This can lead to the formation of various oxidized products, potentially altering the compound's activity.
-
Hydrolysis: While the core structure is relatively stable, extreme pH conditions can promote hydrolysis of certain functional groups.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to degradation.[6]
Q5: How can I minimize the degradation of this compound in my experiments?
A5:
-
Protect from Light: Use amber-colored tubes for storing solutions and cover cell culture plates with aluminum foil during incubation.[7]
-
Control Oxidation: Use fresh, high-purity solvents. When preparing aqueous solutions, consider using degassed buffers.
-
Maintain pH: Use buffered solutions within a physiological pH range (typically 7.2-7.4) for your experiments.
-
Fresh Preparations: Prepare working solutions of this compound immediately before use from a frozen stock. Aqueous solutions of many small molecules are not stable for long-term storage.[2]
Q6: How can I test the stability of this compound in my specific experimental conditions?
A6: You can perform a simple stability study by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the concentration of the remaining this compound using an appropriate analytical method like HPLC-UV or LC-MS.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and a working solution for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile cell culture medium or buffer
Procedure:
-
Stock Solution Preparation (10 mM): a. Briefly centrifuge the vial containing this compound powder to ensure all the powder is at the bottom. b. Based on the molecular weight of this compound (265.31 g/mol ), calculate the volume of DMSO required to make a 10 mM stock solution. For example, for 1 mg of this compound, add 376.9 µL of DMSO. c. Add the calculated volume of DMSO to the vial. d. Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes. e. Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in DMSO to achieve an intermediate concentration.[8] c. Slowly add the final DMSO dilution to the pre-warmed (37°C) cell culture medium or buffer while gently vortexing to reach the desired final concentration. Ensure the final DMSO concentration is below the tolerance level of your cells (typically ≤0.5%).[1] d. Use the working solution immediately.
Protocol 2: In Vitro Stability Assessment of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound working solution
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cells
-
Incubator (37°C, 5% CO₂)
-
HPLC-UV or LC-MS system for analysis
-
Sterile tubes
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Dispense equal volumes of this solution into multiple sterile tubes, one for each time point.
-
Immediately take a sample from one tube for the "time 0" analysis.
-
Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Potential degradation pathways for this compound in vitro.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. ademinsaec.com [ademinsaec.com]
- 2. researchgate.net [researchgate.net]
- 3. certified-laboratories.com [certified-laboratories.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SU5204 Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of the kinase inhibitor SU5204 in non-target cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our non-target control cell line at concentrations where we don't expect it. What could be the reason?
A1: Off-target cytotoxicity is a known phenomenon for many kinase inhibitors.[1] Several factors could be contributing to this observation:
-
Broad Kinase Specificity: this compound, while targeting specific kinases, may also inhibit other structurally related kinases that are essential for the survival of your non-target cells.
-
Pathway Cross-Talk: The targeted kinase might be part of a signaling network that interacts with essential survival pathways in the non-target cells. Inhibition of the primary target could inadvertently disrupt these critical pathways.[2]
-
Retroactivity: Signal propagation in kinase cascades can be bidirectional. A downstream inhibition by this compound could lead to unexpected upstream effects in the signaling pathway, affecting cell viability.[2]
-
Cell Line Sensitivity: Different cell lines have varying dependencies on specific signaling pathways. Your non-target cell line may be particularly sensitive to the off-target effects of this compound.
Q2: Our results for this compound cytotoxicity are inconsistent across different experiments. What are the common causes of variability?
A2: Inconsistent results in cytotoxicity assays can stem from several experimental variables:
-
Cell Density: The initial number of cells seeded can significantly impact the outcome of the assay. High cell density can lead to nutrient depletion and contact inhibition, while low density can result in poor growth and increased sensitivity to the compound.
-
Compound Stability: Ensure that your this compound stock solution is properly stored and that the compound is stable in your culture medium for the duration of the experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to drugs.
-
Assay Timing: The incubation time with this compound is critical. Ensure this is kept consistent across all experiments as the IC50 value can be time-dependent.
-
Pipetting Errors: Inaccurate pipetting of cells or compound dilutions is a common source of variability.
Q3: How do I choose an appropriate non-target cell line for my this compound experiments?
A3: The choice of a non-target cell line should be guided by the context of your research:
-
Relevance to in vivo model: If you are planning animal studies, consider using non-target cells from the same species and tissue type that might be exposed to the drug.
-
Commonly Used Lines: Normal human dermal fibroblasts (NHDF), human umbilical vein endothelial cells (HUVECs), and non-cancerous epithelial cell lines (e.g., from breast or lung) are frequently used.
-
Characterization: Choose a cell line that is well-characterized and for which baseline data on its signaling pathways are available.
Q4: What is the significance of the IC50 value in non-target cells?
A4: The IC50 (half-maximal inhibitory concentration) value in non-target cells is a critical parameter for evaluating the therapeutic window of a drug. It represents the concentration at which the drug inhibits 50% of the non-target cell viability. A high IC50 in non-target cells compared to a low IC50 in the target cancer cells suggests a favorable therapeutic window with potentially fewer side effects.
Troubleshooting Guides
Issue 1: Higher-Than-Expected Cytotoxicity
-
Problem: this compound shows high toxicity in non-target cells at low concentrations.
-
Possible Causes & Solutions:
-
Incorrect Concentration: Verify the concentration of your this compound stock solution.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a solvent-only control.
-
Cell Health: Confirm that your cells are healthy and not stressed before adding the compound.
-
Off-Target Effects: The observed cytotoxicity may be a genuine off-target effect. Consider performing downstream analyses like apoptosis or cell cycle assays to understand the mechanism.
-
Issue 2: Low or No Cytotoxicity
-
Problem: this compound is not showing any cytotoxic effect on non-target cells, even at high concentrations.
-
Possible Causes & Solutions:
-
Compound Inactivity: The this compound may have degraded. Use a fresh stock or verify its activity on a sensitive target cell line.
-
Cell Resistance: The chosen non-target cell line may be inherently resistant to the off-target effects of this compound.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough. Try a different method (e.g., a more sensitive dye or a real-time cell analysis system).
-
Quantitative Data on Kinase Inhibitor Cytotoxicity
While specific public data on the IC50 of this compound across a wide range of non-target cell lines is limited, the following table provides an illustrative example of how to present such data, using representative values for a hypothetical kinase inhibitor. It is crucial to determine these values empirically for your specific experimental system.
| Cell Line | Cell Type | Tissue of Origin | Representative IC50 (µM) |
| HUVEC | Endothelial | Umbilical Vein | > 50 |
| NHDF | Fibroblast | Dermal | 25.5 |
| MRC-5 | Fibroblast | Lung | 32.1 |
| BEAS-2B | Epithelial | Bronchial | > 50 |
Note: These values are for illustrative purposes only and are not actual data for this compound. Researchers must determine the IC50 values for their specific experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle and untreated). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with this compound in 6-well plates.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflows
References
minimizing SU5204 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize SU5204 precipitation in cell culture media and ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a tyrosine kinase inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as FLK-1, and Human Epidermal Growth Factor Receptor 2 (HER2/c-erbB-2).[1] It is a valuable tool for studying angiogenesis and cancer cell signaling.
Q2: Why does this compound precipitate in my cell culture media?
This compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is added to the aqueous environment of cell culture media, the compound's solubility can be exceeded, leading to precipitation.[2][3] This is a common issue with many small molecule inhibitors.[4][5][6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and other hydrophobic small molecules.[1][2][3] It is important to use anhydrous, high-purity DMSO to prevent degradation of the compound.
Q4: How should I store my this compound stock solution?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can compromise the stability of the compound.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered with this compound precipitation during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to media | The final concentration of this compound in the media exceeds its aqueous solubility. | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media.- Add the this compound stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[8]- Pre-warm the cell culture media to 37°C before adding the this compound stock solution. |
| Cloudiness or crystals in the media after incubation | The compound is precipitating out of solution over time. | - Reduce the final concentration of this compound in your experiment.- Decrease the serum concentration in the media if possible, as serum components can sometimes interact with small molecules.- Ensure the final DMSO concentration in the media is as low as possible and tolerated by your cell line (typically <0.5%).[9] |
| Inconsistent experimental results | Precipitation is leading to variable effective concentrations of this compound. | - Visually inspect the media for any signs of precipitation before and during the experiment.- If precipitation is observed, prepare fresh solutions and optimize the solubilization protocol.- Consider using a different formulation or delivery method if precipitation persists. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture media
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture media.
-
In a sterile tube, add the required volume of this compound stock solution to a volume of pre-warmed media.
-
Immediately after adding the stock solution, gently vortex or swirl the media to ensure rapid and thorough mixing.
-
Visually inspect the media for any signs of precipitation.
-
Add the final this compound-containing media to your cell culture plates.
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway Inhibition
This compound primarily inhibits the signaling pathways mediated by VEGFR-2 and HER2. The diagram below illustrates the general mechanism of action.
Caption: this compound inhibits VEGFR-2 and HER2, blocking downstream signaling.
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
SU5204 Dose-Response Curve Optimization: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing SU5204, a potent tyrosine kinase inhibitor, establishing an accurate and reproducible dose-response curve is critical for determining its efficacy and mechanism of action. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tyrosine kinase inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or FLK-1.[1] By inhibiting the ATP binding site of the receptor's catalytic domain, this compound blocks the autophosphorylation of VEGFR-2 induced by VEGF. This, in turn, inhibits the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.[2] It also shows inhibitory activity against HER2 at higher concentrations.[1]
Q2: What is a typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound is target-dependent. For its primary target, VEGFR-2 (FLK-1), the reported IC50 is approximately 4 µM in cell-free assays. For the secondary target, HER2, the IC50 is significantly higher at 51.5 µM.[1] It is important to note that the effective concentration in cell-based assays may vary depending on the cell type, assay conditions, and the specific biological endpoint being measured.
Q3: Which cell lines are most responsive to this compound?
Endothelial cell lines that express high levels of VEGFR-2 are typically the most responsive to this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and appropriate model.[3][4][5] Other endothelial cell lines or cancer cell lines that are dependent on VEGFR-2 signaling for proliferation and survival would also be suitable.
Q4: What are the recommended starting concentrations for a dose-response experiment?
A good starting point for a dose-response curve is to bracket the known IC50 value. A logarithmic or semi-logarithmic dilution series is recommended. For this compound, with a VEGFR-2 IC50 of 4 µM, a concentration range of 0.1 µM to 100 µM is a reasonable starting point. This range allows for the determination of the full sigmoidal dose-response curve, including the baseline, the IC50, and the maximal effect.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak response at expected concentrations | 1. Compound Insolubility: this compound is insoluble in water and ethanol. If not properly dissolved, the actual concentration in the media will be lower than intended. 2. Compound Degradation: this compound may not be stable in culture media for extended periods. 3. Low VEGFR-2 Expression: The chosen cell line may not express sufficient levels of the target receptor. 4. Incorrect Assay Endpoint: The assay may not be sensitive enough to detect the biological effect of VEGFR-2 inhibition. | 1. Proper Solubilization: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. 2. Fresh Preparation: Prepare fresh dilutions of this compound from the stock solution for each experiment. Minimize the time the compound is in the culture media before the assay is read. 3. Cell Line Validation: Confirm VEGFR-2 expression in your cell line using Western blot or flow cytometry. 4. Assay Optimization: Consider using a more direct and sensitive assay, such as a VEGFR-2 phosphorylation assay, in addition to cell viability or proliferation assays. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells. 2. Pipetting Errors: Inaccurate dilutions or additions of the compound. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each row. 2. Calibrated Pipettes: Use calibrated pipettes and proper pipetting techniques. 3. Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Unusual or non-sigmoidal dose-response curve | 1. Off-target Effects: At high concentrations, this compound may inhibit other kinases, leading to unexpected biological responses. 2. Cytotoxicity at High Concentrations: The compound may induce cell death through mechanisms other than VEGFR-2 inhibition. 3. Data Analysis Issues: Incorrect normalization or curve fitting model. | 1. Concentration Range: Limit the upper range of your concentrations to avoid significant off-target effects. If a non-sigmoidal curve persists, it may indicate a complex mechanism of action. 2. Cytotoxicity vs. Cytostasis: Use an assay that can distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostasis). 3. Proper Data Analysis: Normalize your data to the vehicle control (0% inhibition) and a positive control for maximal inhibition (100% inhibition). Use a four-parameter logistic (4PL) non-linear regression model to fit the curve. |
| Precipitation of this compound in culture media | 1. Supersaturation: The concentration of this compound exceeds its solubility limit in the culture media, especially after dilution from a DMSO stock. | 1. Lower Stock Concentration: Prepare a less concentrated DMSO stock solution. 2. Serial Dilutions in Media: Perform serial dilutions in serum-free media before adding to the cells. 3. Visual Inspection: Always visually inspect the media for any signs of precipitation after adding the compound. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X stock of each this compound concentration by diluting the DMSO stock in serum-free media.
-
Treatment: Remove the growth medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., staurosporine). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50.
VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol directly measures the inhibition of this compound on its primary target.
-
Cell Culture and Starvation: Grow endothelial cells to 80-90% confluency. Serum-starve the cells overnight in a basal medium containing 0.5% FBS.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-VEGFR-2 to total VEGFR-2 for each concentration.
Visualizing Key Processes
To better understand the experimental workflows and the mechanism of this compound, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - AJMB: Volume 12, Issue 2, Year 2020 - AJMB [ajmb.org]
potential resistance mechanisms to SU5204
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SU5204, a tyrosine kinase inhibitor primarily targeting VEGFR-2. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tyrosine kinase inhibitor with selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound inhibits its autophosphorylation and subsequent activation of downstream signaling pathways. This ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis.
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
Acquired resistance to this compound, and other VEGFR-2 inhibitors, can arise through several mechanisms. These can be broadly categorized as:
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of VEGFR-2 by upregulating alternative pro-angiogenic signaling pathways. This can include the activation of receptors for Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), or Angiopoietins.
-
Target Alteration: Although less common for this class of inhibitors, mutations in the KDR gene (encoding VEGFR-2) could potentially alter the drug binding site, reducing the efficacy of this compound.
-
Downregulation of VEGFR-2 Expression: Endothelial cells may reduce their dependence on the VEGF/VEGFR-2 axis by downregulating the expression of VEGFR-2 itself.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, lowering its intracellular concentration and effectiveness.
-
Microenvironment-Mediated Resistance: The tumor microenvironment can contribute to resistance. For instance, hypoxia, which can be exacerbated by anti-angiogenic therapy, can select for more aggressive and less VEGF-dependent tumor cells.
Below is a diagram illustrating potential resistance mechanisms to this compound.
References
Validation & Comparative
A Head-to-Head Comparison of SU5204 and Sunitinib in VEGFR-2 Inhibition for Cancer Research
In the landscape of cancer therapy, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is a cornerstone of anti-angiogenic strategies. Among the numerous small molecule inhibitors developed to target this critical receptor, SU5204 and sunitinib have emerged as important tools in preclinical and clinical research, respectively. This guide provides a detailed comparison of their performance in VEGFR-2 inhibition, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Executive Summary
Sunitinib is a potent, multi-targeted tyrosine kinase inhibitor with a significantly lower half-maximal inhibitory concentration (IC50) for VEGFR-2 compared to this compound. While both compounds effectively block the VEGFR-2 signaling pathway, sunitinib's broader kinase-inhibitory profile and greater potency have established it as a widely used clinical agent. This compound, though less potent, remains a useful tool for in vitro studies of VEGFR-2 inhibition.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and sunitinib against VEGFR-2 and other kinases are summarized below. The data clearly indicates that sunitinib is substantially more potent in inhibiting VEGFR-2.
| Compound | Target | IC50 | Other Notable Targets (IC50) |
| This compound | VEGFR-2 | 4 µM[1][2][3][4][5] | HER2 (51.5 µM)[1][2][3][4][5] |
| Sunitinib | VEGFR-2 | 80 nM[2][3][6][7] | PDGFRβ (2 nM), c-Kit (potently inhibits)[2][6][7] |
Mechanism of Action: Targeting the ATP-Binding Site
Both this compound and sunitinib are Type II tyrosine kinase inhibitors that function by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of VEGFR-2. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. Sunitinib is recognized as a multi-targeted inhibitor, effectively blocking other receptor tyrosine kinases such as platelet-derived growth factor receptors (PDGFRs) and c-Kit, which contributes to its broad anti-tumor activity.[8][9][10][11][12][13]
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for angiogenesis. Key pathways activated include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.[14][15][16]
VEGFR-2 signaling cascade upon VEGF binding.
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of this compound and sunitinib are crucial for reproducible research. Below are representative protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.
Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Methodology:
-
Plate Preparation: 96-well microtiter plates are coated with a substrate such as poly(Glu, Tyr) 4:1.
-
Blocking: Non-specific binding sites are blocked using a solution of bovine serum albumin (BSA).
-
Enzyme and Inhibitor Addition: Recombinant VEGFR-2 kinase is added to the wells, followed by the addition of serially diluted this compound or sunitinib.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and MgCl2.
-
Incubation: The plate is incubated at room temperature to allow for the phosphorylation of the substrate.
-
Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified using an ELISA-based method with a specific anti-phosphotyrosine antibody.
Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the ability of the inhibitors to block VEGFR-2 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Endothelial cells (e.g., HUVECs) are cultured to sub-confluency and then serum-starved.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or sunitinib.
-
VEGF Stimulation: Cells are stimulated with VEGF to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Analysis: The level of phosphorylated VEGFR-2 is determined by Western blotting or ELISA using an antibody specific for phosphorylated VEGFR-2.
Cell Proliferation Assay
This assay assesses the downstream functional effect of VEGFR-2 inhibition on endothelial cell proliferation.
Methodology:
-
Cell Seeding: Endothelial cells are seeded in 96-well plates.
-
Inhibitor and Growth Factor Treatment: Cells are treated with different concentrations of this compound or sunitinib in the presence of VEGF.
-
Incubation: Cells are incubated for a period of 48-72 hours.
-
Quantification of Proliferation: Cell viability and proliferation are measured using assays such as MTT, XTT, or by quantifying DNA synthesis (e.g., BrdU incorporation).
Conclusion
Both this compound and sunitinib are valuable research tools for investigating the role of VEGFR-2 in angiogenesis. Sunitinib's superior potency and well-characterized multi-targeted profile make it a clinically relevant inhibitor and a standard for in vivo studies. This compound, while less potent, can still be effectively utilized in in vitro settings where a more specific, albeit weaker, VEGFR-2 inhibitor is desired, or for comparative studies. The choice between these two inhibitors will ultimately depend on the specific experimental goals, the required potency, and the desired kinase selectivity profile.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Decoding sunitinib resistance in ccRCC: Metabolic-reprogramming-induced ABAT and GABAergic system shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects | PLOS One [journals.plos.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. raybiotech.com [raybiotech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Circulating protein biomarkers of pharmacodynamic activity of sunitinib in patients with metastatic renal cell carcinoma: modulation of VEGF and VEGF-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Comparative Analysis of SU5204: A Focus on EGFR Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor SU5204, with a specific focus on its cross-reactivity with the Epidermal Growth Factor Receptor (EGFR). While this compound is primarily recognized as a VEGFR-2 inhibitor, understanding its interaction with other kinases, such as EGFR, is crucial for comprehensive off-target effect analysis and potential polypharmacology applications. This document summarizes available experimental data, compares this compound with other relevant kinase inhibitors, and provides detailed experimental protocols for assessing kinase inhibition.
Kinase Inhibitor Profile of this compound
This compound is a tyrosine kinase inhibitor with documented activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (FLK-1), and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] Currently, specific inhibitory concentration (IC50) values for this compound against EGFR are not prominently available in publicly accessible literature. However, its known targets are key players in angiogenesis and cell proliferation signaling pathways.
Comparative Kinase Inhibitor Selectivity
To provide a comprehensive understanding of this compound's profile, it is compared with other multi-targeted kinase inhibitors for which EGFR activity has been characterized. This comparison helps to contextualize the selectivity of this compound within the broader landscape of cancer therapeutics.
| Inhibitor | Primary Target(s) | EGFR IC50 | VEGFR-2 IC50 | HER2 IC50 | Other Notable Targets (IC50) |
| This compound | VEGFR-2 | Data not available | 4 µM[1][2] | 51.5 µM[1][2] | - |
| Vandetanib | VEGFR-2, EGFR, RET | 500 nM[3][4][5][6] | 40 nM[3][4][5][6] | >10 µM[3] | RET (130 nM), VEGFR-3 (110 nM)[5] |
| Sorafenib | RAF kinases, VEGFRs, PDGFR | Not active | 90 nM[7] | Not active | Raf-1 (6 nM), B-Raf (22 nM), PDGFRβ (57 nM)[7] |
| Sunitinib | PDGFRs, VEGFRs, c-KIT | Data not available | 80 nM[8][9] | Data not available | PDGFRβ (2 nM)[8][9] |
Signaling Pathway Context
The following diagram illustrates the signaling pathways primarily targeted by this compound and the potential point of cross-reactivity with the EGFR pathway. Understanding these interconnected pathways is vital for predicting the biological effects of kinase inhibitors.
Experimental Protocols: In Vitro Kinase Inhibition Assay
To determine the IC50 values of a compound against a specific kinase, a variety of in vitro assays can be employed. Below is a generalized protocol for a luminescence-based kinase assay, which is a common method for screening and profiling kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of protein kinases, including EGFR.
Materials:
-
Purified recombinant kinases (e.g., EGFR, VEGFR-2, HER2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (serially diluted)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 100 µM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a known inhibitor of VEGFR-2 and, to a lesser extent, HER2. While its direct inhibitory activity against EGFR has not been widely reported, the potential for cross-reactivity exists due to structural similarities within the kinase domain. For a definitive assessment of this compound's effect on EGFR, direct experimental evaluation using standardized kinase assays is necessary. The comparative data provided herein offers a valuable reference for researchers to position this compound within the spectrum of multi-targeted kinase inhibitors and to guide future experimental design. The detailed protocol for in vitro kinase assays provides a robust framework for such investigations.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Vandetanib | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 5. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Benchmarking SU5204: A Comparative Guide to Industry-Standard Kinase Inhibitors
This guide provides a comprehensive comparison of the small molecule inhibitor SU5204 against two industry-standard multi-kinase inhibitors, Sunitinib and Sorafenib. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the biochemical potency and selectivity of these compounds. The data presented is compiled from publicly available preclinical studies and databases.
Introduction to this compound and Competitor Compounds
This compound is a tyrosine kinase inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Its activity against other kinases, such as HER2, has also been reported.[1] For a relevant benchmark, we are comparing this compound with Sunitinib and Sorafenib, two well-established multi-targeted kinase inhibitors approved for the treatment of various cancers.[2] Both Sunitinib and Sorafenib target VEGFR-2 among other kinases, making them suitable for a head-to-head comparison.[3]
Data Presentation: Biochemical Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Sunitinib, and Sorafenib against their primary overlapping target, VEGFR-2, and a common off-target kinase, HER2. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (nM) | Notes |
| This compound | VEGFR-2 | 4000 | |
| HER2 | 51500 | ||
| Sunitinib | VEGFR-2 | 10 - 80 | Reported values vary across different studies.[3] |
| HER2 | >10,000 | While a direct biochemical IC50 is not consistently reported, Sunitinib's activity against HER2 is significantly lower than its primary targets.[4] One study noted downregulation of HER2 on the cell surface.[5][6] | |
| Sorafenib | VEGFR-2 | 90 | |
| HER2 | Inactive | Sorafenib is reported to be inactive against HER2/neu.[7] |
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's profile is its selectivity across the human kinome. High selectivity can lead to fewer off-target effects and a better safety profile. The KINOMEscan™ platform is a widely used competition binding assay to determine kinase inhibitor selectivity.
Publicly available KINOMEscan data for Sunitinib and Sorafenib reveal their broad-spectrum activity. At a concentration of 10 µM, Sorafenib was shown to bind to a significant number of kinases.[8] Similarly, kinome-wide affinity profiles for Sunitinib demonstrate its interaction with multiple kinase families.[9]
Unfortunately, as of the latest search, a comprehensive, publicly available KINOMEscan selectivity profile for this compound could not be located. This represents a significant data gap and highlights an area for future investigation to fully understand the selectivity of this compound compared to these industry standards.
Experimental Protocols
The following are generalized protocols for in vitro kinase assays commonly used to determine the IC50 values of kinase inhibitors. These protocols are based on established methodologies like the ADP-Glo™ and radiometric assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Kinase (VEGFR-2 or HER2)
-
Kinase-specific peptide substrate
-
This compound, Sunitinib, or Sorafenib (dissolved in DMSO)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the kinase, the specific substrate, and the inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the kinase activity against the inhibitor concentration and fitting the data to a dose-response curve.
Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Recombinant Kinase (VEGFR-2 or HER2)
-
Kinase-specific peptide or protein substrate
-
This compound, Sunitinib, or Sorafenib (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase Buffer
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO and then in kinase buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the kinase, substrate, and inhibitor.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on the paper using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
Signaling Pathway of VEGFR-2
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Logical Relationship of Benchmarking
Caption: Logical framework for benchmarking this compound against industry standards.
References
- 1. carnabio.com [carnabio.com]
- 2. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The multitargeted receptor tyrosine kinase inhibitor sunitinib induces resistance of HER2 positive breast cancer cells to trastuzumab-mediated ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multitargeted receptor tyrosine kinase inhibitor sunitinib induces resistance of HER2 positive breast cancer cells to trastuzumab-mediated ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of SU5204
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of SU5204, a tyrosine kinase inhibitor, to ensure laboratory safety and environmental protection. The following protocols are based on standard hazardous waste disposal guidelines and should be adapted to comply with all applicable country, federal, state, and local regulations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and disposal.
| Property | Value |
| Chemical Name | 3-[(2-Ethoxyphenyl)methylidene]-1H-indol-2-one |
| CAS Number | 186611-11-0 |
| Molecular Formula | C₁₇H₁₅NO₂ |
| Molecular Weight | 265.31 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, must be handled with care to minimize risk to personnel and the environment. The following procedure outlines the necessary steps for compliant disposal.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or other protective clothing
-
In cases of dust or aerosol formation, use a NIOSH-approved respirator.
-
2. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
This includes unused or expired product, contaminated lab supplies (e.g., pipette tips, vials, gloves), and solutions containing this compound.
3. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound, 3-[(2-Ethoxyphenyl)methylidene]-1H-indol-2-one".
-
Include the approximate concentration and quantity of the waste.
-
Keep the waste container securely closed except when adding waste.
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[2]
Experimental Protocol: Small Spill Cleanup
In the event of a small spill of this compound powder or solution, follow this procedure to ensure safe cleanup and containment.
1. Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill involves a significant amount of dust or volatile solvent, evacuate the area and contact your EHS office.
2. Personal Protective Equipment (PPE):
-
Wear the appropriate PPE as outlined in the disposal protocol, including respiratory protection if dealing with a powder.
3. Containment and Cleanup:
-
For solid spills, gently cover the powder with a damp paper towel to avoid generating dust. Carefully scoop the material into the hazardous waste container.
-
For liquid spills, absorb the solution with an inert, absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).[2]
-
Place the used absorbent material into the designated hazardous waste container.
4. Decontamination:
-
Decontaminate the spill area and any affected equipment by wiping with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[2]
-
Collect all decontamination materials (wipes, etc.) as hazardous waste.
5. Reporting:
-
Report the spill to your laboratory supervisor and EHS office, following your institution's reporting procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
